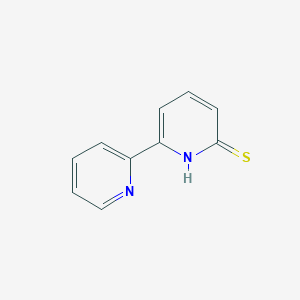
2,2'-Bipyridine-6(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bipyridine-6(1H)-thione is a heterocyclic compound that consists of two pyridine rings connected by a sulfur atom at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine-6(1H)-thione typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which involves the reaction of 2-bromopyridine with a sulfur source under copper catalysis .
Industrial Production Methods
Industrial production of 2,2’-Bipyridine-6(1H)-thione may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,2’-Bipyridine-6(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine rings .
科学的研究の応用
2,2’-Bipyridine-6(1H)-thione has a wide range of applications in scientific research:
作用機序
The mechanism by which 2,2’-Bipyridine-6(1H)-thione exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the sulfur atom in the thione group can form stable complexes with various metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and other applications .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Lacks the thione group but is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer with different coordination properties.
1,10-Phenanthroline: A related compound with similar applications in coordination chemistry.
Uniqueness
2,2’-Bipyridine-6(1H)-thione is unique due to the presence of the thione group, which enhances its ability to coordinate with metal ions and participate in various chemical reactions. This makes it particularly valuable in applications requiring strong metal-ligand interactions .
特性
CAS番号 |
239798-76-6 |
|---|---|
分子式 |
C10H8N2S |
分子量 |
188.25 g/mol |
IUPAC名 |
6-pyridin-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H8N2S/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H,(H,12,13) |
InChIキー |
NEUNHYFBKZRWIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


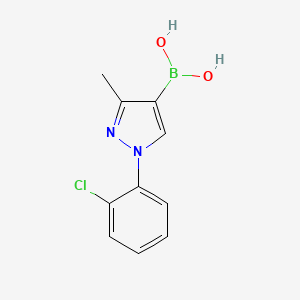
![3-({3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}methyl)benzoic acid](/img/structure/B14090417.png)
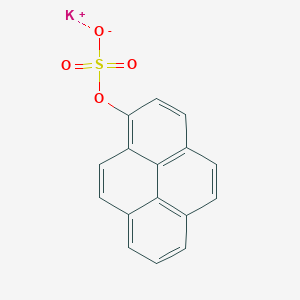
![tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B14090432.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090447.png)
![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)
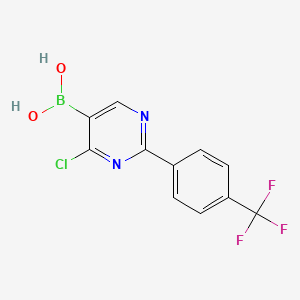
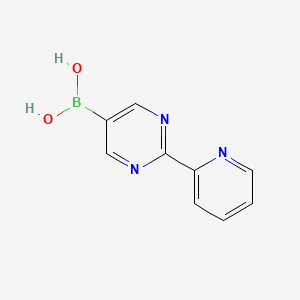
![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)
![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)
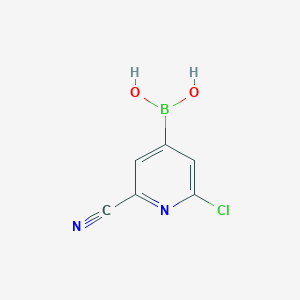
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
